molecular formula C16H12ClN3O2S B11076069 2-{[5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

2-{[5-(2-Aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-chlorophenyl)ethanone

Cat. No.: B11076069
M. Wt: 345.8 g/mol
InChI Key: RVMYCGDQSRNXLS-UHFFFAOYSA-N
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Description

2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-aminophenyl hydrazine with carbon disulfide to form the corresponding 1,3,4-oxadiazole-2-thione. This intermediate is then reacted with 4-chlorophenacyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like potassium carbonate or sodium hydroxide .

Chemical Reactions Analysis

2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to the disruption of essential cellular processes. For example, it can inhibit the activity of bacterial enzymes, leading to the death of bacterial cells. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

2-{[5-(2-AMINOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(4-CHLOROPHENYL)-1-ETHANONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

2-[[5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C16H12ClN3O2S/c17-11-7-5-10(6-8-11)14(21)9-23-16-20-19-15(22-16)12-3-1-2-4-13(12)18/h1-8H,9,18H2

InChI Key

RVMYCGDQSRNXLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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